molecular formula C6Br2N4O4S B2588745 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole CAS No. 76186-72-6

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole

Cat. No. B2588745
CAS RN: 76186-72-6
M. Wt: 383.96
InChI Key: XEVOZPRNEPMHAF-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C6Br2N4O4S . It is used as an intermediate in the production of organic photovoltaic materials .


Synthesis Analysis

The synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole has been reported from 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE . Another synthesis method involves the treatment of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine with morpholine .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole has been analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is used in the synthesis of other compounds, such as 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo [c] [1,2,5]-thiadiazole .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 383.96, a density of 2.468±0.06 g/cm3, a melting point of 198 °C, and a boiling point of 418.3±40.0 °C .

Scientific Research Applications

Chemical Synthesis and Compound Transformation

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is a key intermediate in chemical synthesis. Uno, Takagi, and Tomoeda (1980) detailed its conversion into various compounds, including bisfurazanobenzo-2,1,3-thiadiazole, through nitration and reduction processes (Uno, Takagi, & Tomoeda, 1980).

Antituberculosis Agents

Karabanovich et al. (2016) found that derivatives of 1,3,4-thiadiazoles, a class to which 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole belongs, show significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential as antituberculosis agents (Karabanovich et al., 2016).

Material Synthesis

Tam et al. (2010) reported the use of 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole in the synthesis of low bandgap materials, highlighting its application in material science (Tam et al., 2010).

Photovoltaic Materials

Gudim et al. (2021) discussed the synthesis and applications of 4,7-dibromobenzo[d][1,2,3]thiadiazole derivatives for photovoltaic materials, indicating its role in the development of solar energy technologies (Gudim et al., 2021).

Novel Acceptors in Polymer Synthesis

Sun, Zhuang, and Ren (2012) used a derivative of 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole for the synthesis of novel acceptor units in polymers, illustrating its utility in polymer science (Sun, Zhuang, & Ren, 2012).

Self-Assembly on Surfaces

Zha et al. (2013) explored the self-assembly of 4,7-dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole, a derivative, on graphite surfaces, showing its potential in nanotechnology (Zha et al., 2013).

Photo-electro-thermal Properties

Duarte et al. (2020) synthesized non-symmetrical derivatives and characterized their photo-electro-thermal properties, contributing to the understanding of their use in electronic devices (Duarte et al., 2020).

Heterojunction Photocatalysts

Yang et al. (2017) fabricated a conjugated microporous poly(benzothiadiazole)–Bi2MoO6 Z-scheme heterojunction with enhanced visible light photocatalytic activity, using 4,7-dibromobenzo[c][1,2,5]thiadiazole, indicating its application in environmental remediation (Yang et al., 2017).

Safety And Hazards

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is an explosive compound and should be handled with care. It may be a carcinogen and should be handled with caution. Protective gloves, eyewear, and clothing should be worn when handling the compound. It should be stored in a sealed container, away from heat, open flames, and ignition sources .

Future Directions

The compound is used as an intermediate in the production of organic photovoltaic materials . It can also be incorporated in light-emitting diodes producing near-IR sensitivity . Therefore, its future directions are likely to be in the field of organic electronics and photovoltaics.

properties

IUPAC Name

4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2N4O4S/c7-1-3-4(10-17-9-3)2(8)6(12(15)16)5(1)11(13)14
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOZPRNEPMHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NSN=C2C(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole

CAS RN

76186-72-6
Record name 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole
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